molecular formula C19H19N3O2S B7754431 2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one

2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B7754431
M. Wt: 353.4 g/mol
InChI Key: NSQRJQKCKSGPSI-UHFFFAOYSA-N
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Description

2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides. The reaction is carried out under reflux conditions with a base such as sodium methoxide in butanol . The acetyl methyl group and the amide carbonyl moiety participate in the cyclization process, leading to the formation of the pyrido[2,3-d]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted pyrido[2,3-d]pyrimidines .

Scientific Research Applications

2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit tyrosine kinases and cyclin-dependent kinases, leading to antiproliferative effects . It also interacts with microbial enzymes, contributing to its antimicrobial activity .

Properties

IUPAC Name

2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-4-13-5-7-14(8-6-13)15(23)10-25-19-21-17-16(18(24)22-19)11(2)9-12(3)20-17/h5-9H,4,10H2,1-3H3,(H,20,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQRJQKCKSGPSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CSC2=NC(=O)C3=C(C=C(NC3=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)CSC2=NC(=O)C3=C(C=C(NC3=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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